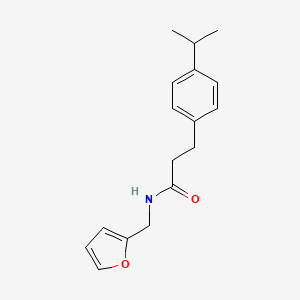
2-(2,4-DIMETHYLPHENOXY)-1-(3-METHYLPIPERIDINO)-1-ETHANONE
Vue d'ensemble
Description
2-(2,4-DIMETHYLPHENOXY)-1-(3-METHYLPIPERIDINO)-1-ETHANONE is a useful research compound. Its molecular formula is C16H23NO2 and its molecular weight is 261.36 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2,4-dimethylphenoxy)acetyl]-3-methylpiperidine is 261.172878976 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry and Biological Applications
- Antiproliferative Effects and DNA/Protein Binding : Compounds structurally related to 1-[(2,4-dimethylphenoxy)acetyl]-3-methylpiperidine, particularly dinuclear gold(III) oxo complexes with bipyridyl ligands, have shown potential as cytotoxic and anticancer agents. They demonstrate notable antiproliferative properties and interact distinctively with proteins and DNA, which is crucial in understanding their mechanism of action in cancer therapy (Casini et al., 2006).
Organic Chemistry and Chemical Reactions
Thermochemistry of Methylpiperidines : Research on the thermochemistry of methylpiperidines, including compounds similar to 1-[(2,4-dimethylphenoxy)acetyl]-3-methylpiperidine, provides insights into the stability and conformational behavior of the piperidine ring. These findings are important for the development of new synthetic methods and understanding the reactivity of such compounds (Ribeiro da Silva et al., 2006).
Reaction Studies with Aminoxyls : Studies on the reactions of aminoxyls with dioxiranes, particularly involving similar methylpiperidine derivatives, offer valuable information about the free-radical mechanisms that occur in these reactions. This knowledge is beneficial for designing and synthesizing new organic compounds (Dinoi et al., 1998).
Material Science and Chemical Properties
Synthesis of Related Compounds : Research into the synthesis of related compounds, such as 1-benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride, is significant for the development of new materials and pharmaceuticals. These syntheses provide a basis for understanding the chemical properties and potential applications of similar compounds (Iimura et al., 1989).
Electrochemical Studies : Investigations into the electrochemical behavior of related compounds, such as in the study of hydrogen bond complexation in dimethyl-[1-butyl-2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene, contribute to the development of new electrochemical sensors and devices. These studies help understand the electronic properties of similar compounds (Goldenberg & Neilands, 1999).
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(3-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-6-7-15(14(3)9-12)19-11-16(18)17-8-4-5-13(2)10-17/h6-7,9,13H,4-5,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQYZMGPSLFBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)COC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)
![3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4632025.png)
![N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4632030.png)
![7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4632032.png)
![N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4632036.png)



![1-ethyl-4-[(methyl{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4632083.png)
![4-({2-[(4-chlorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4632091.png)
![4-chloro-3-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B4632094.png)
![2-cyano-N-(2-fluorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4632102.png)
![N-{2-[(2-pyridinylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B4632105.png)
